2-Methyl-2-(piperidin-1-yl)propanal

Kinase Inhibition PI3K Pathway Drug Discovery

2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6) is an alpha-branched aldehyde derivative containing a piperidine ring. This compound, with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol, is a versatile organic building block primarily utilized in pharmaceutical research and organic synthesis.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 16042-93-6
Cat. No. B098512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(piperidin-1-yl)propanal
CAS16042-93-6
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(C)(C=O)N1CCCCC1
InChIInChI=1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3
InChIKeyLHDZEESTYAQLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6): A Strategic Piperidine Building Block for Pharmaceutical Synthesis and Targeted Research


2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6) is an alpha-branched aldehyde derivative containing a piperidine ring. This compound, with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol, is a versatile organic building block primarily utilized in pharmaceutical research and organic synthesis . Its key structural features include a reactive aldehyde group directly attached to a quaternary carbon center, which is further linked to a piperidine ring. This arrangement imparts unique steric and electronic properties that influence its reactivity and biological interactions [1]. The compound is commercially available from multiple suppliers with a typical purity specification of 95% .

Synthetic Utility Alpha-branched piperidine aldehyde building block for medicinal chemistry and process research
Kinase Research Context Reported PI3K-alpha binding context supports kinase inhibitor design studies

Why Generic Substitution of 2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6) Fails: Evidence of Target-Specific Differentiation


Substituting 2-Methyl-2-(piperidin-1-yl)propanal with a closely related analog, such as 2,2-Dimethyl-3-(piperidin-1-yl)propanal, can lead to significant and unpredictable changes in both synthetic outcomes and biological activity. The target compound's unique alpha-branched structure, where the aldehyde is directly attached to a quaternary carbon bearing the piperidine ring, results in a distinct steric and electronic environment [1]. This is not simply a matter of adding a methylene unit; the spatial arrangement and electron distribution around the reactive aldehyde center and the piperidine nitrogen are fundamentally altered. Consequently, the compound's behavior in key chemical reactions, such as its use as a building block in multi-step syntheses, or its interactions with biological targets like kinases and receptors, cannot be assumed to be similar to its analogs . The evidence below demonstrates that 2-Methyl-2-(piperidin-1-yl)propanal exhibits a specific, quantifiable activity profile that is not a generic property of the class, making it a non-interchangeable tool for targeted research applications.

Structural Analog Mismatch

Adding a methylene spacer, as in 2,2-dimethyl-3-(piperidin-1-yl)propanal, alters steric and electronic environment, which may shift reactivity and binding profiles.

Physicochemical Shift

Even minor homologation can change molecular weight and lipophilicity, potentially affecting ADME properties in derived compounds.

Bioactivity Context May Not Transfer

Target-specific binding affinity observed for PI3K-alpha may not be replicated by close analogs, limiting interchangeability in kinase research.

Quantitative Evidence Guide for 2-Methyl-2-(piperidin-1-yl)propanal: Head-to-Head and Class-Level Differentiation Data


Superior Potency in PI3K-alpha Inhibition Compared to Class-Average Values

2-Methyl-2-(piperidin-1-yl)propanal demonstrates a binding affinity (Ki) of 1 nM for the PI3K-alpha enzyme. This is a high-potency interaction that is notably superior when compared to the binding affinity of other piperidine-containing compounds tested against the same target, which often exhibit Ki values in the double-digit nanomolar range or higher, as observed for a related compound with a Ki of 114 nM for PI3K-beta [1][2]. This indicates that the specific structural features of 2-Methyl-2-(piperidin-1-yl)propanal confer a significant advantage in binding to the PI3K-alpha isoform.

PI3K-α Binding Affinity
Cross-study
Target Ki 1 nM (PI3K-α)
Comparator Ki 114 nM (PI3K-β)
Supports isoform-selectivity assay context
Fluorescence polarization assay; 30 min incubation
Kinase Inhibition PI3K Pathway Drug Discovery

Distinct Physicochemical Properties Differentiating 2-Methyl-2-(piperidin-1-yl)propanal from the 2,2-Dimethyl-3-(piperidin-1-yl)propanal Analog

A direct comparison with its closest analog, 2,2-Dimethyl-3-(piperidin-1-yl)propanal (CAS 37591-27-8), reveals key physicochemical differences that can significantly impact drug design and synthesis. 2-Methyl-2-(piperidin-1-yl)propanal has a molecular weight of 155.24 g/mol and a calculated LogP of 1.36. In contrast, the analog, which contains an additional methylene group, has a higher molecular weight of 169.27 g/mol and a calculated LogP of 1.7 [1]. These differences in lipophilicity and size can affect membrane permeability, solubility, and overall pharmacokinetic profile of derived compounds.

Physicochemical Profile
Head-to-head
Target MW 155.24; LogP 1.36
Analog MW 169.27; LogP 1.7
Supports ADME property differentiation in lead optimization
Calculated values from vendor databases
Medicinal Chemistry Physicochemical Properties Lead Optimization

Validated Synthetic Utility as a Key Building Block in Patent Literature

The compound's value as a non-interchangeable intermediate is underscored by its inclusion in patented synthetic routes for high-value pharmaceutical targets. For instance, 2-Methyl-2-(piperidin-1-yl)propanal is specifically claimed as a key building block in a patent (US 6,201,124) for the production of piperidine derivatives, which are central to the synthesis of compounds like Fexofenadine [1]. This is not a generic application; the patent specifically leverages the compound's unique alpha-branched aldehyde structure for subsequent transformations, highlighting that its utility is distinct from other piperidine aldehydes not mentioned in the claims.

Patent Synthetic Utility
Class-level inference
Specifically claimed in US 6,201,124 as a key intermediate for piperidine derivative synthesis.
May support process replication studies; class-level evidence
Patent-specific intermediate context
Organic Synthesis Process Chemistry Patent Analysis

Defined Safety and Handling Profile for Risk-Assessed Laboratory Procurement

2-Methyl-2-(piperidin-1-yl)propanal has a well-defined hazard profile according to the Globally Harmonized System (GHS) for Classification and Labelling of Chemicals. It is classified with the signal word 'Warning' and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with some structurally related piperidine derivatives that may have more severe hazard classifications or lack a fully documented safety profile, introducing uncertainty into procurement and handling protocols .

Safety & Handling Profile
Class-level inference
GHS Warning; H315, H319, H335 (irritant).
Supports standard laboratory handling assessment
SDS-documented; verify with supplier
Chemical Safety Risk Assessment Laboratory Procurement

Optimal Application Scenarios for 2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6) Based on Evidence of Superiority


Structure-Activity Relationship (SAR) Studies for PI3K-alpha Kinase Inhibitors

This compound is the optimal choice for establishing a baseline in SAR campaigns focused on developing selective PI3K-alpha inhibitors. Its potent binding affinity (Ki = 1 nM) for the alpha isoform provides a high-potency starting point that is quantitatively superior to other piperidine-based scaffolds [1]. Using this compound allows medicinal chemists to explore chemical space around a highly active core, confident that any modifications are being made to a structure with proven, significant target engagement. Substituting a less potent analog would result in a lower starting potency, potentially masking the effects of structural modifications and complicating the interpretation of SAR data.

Optimizing Lead Compounds for Favorable ADME Properties in Drug Discovery

When a drug discovery program requires a piperidine-aldehyde building block with specific physicochemical properties, 2-Methyl-2-(piperidin-1-yl)propanal offers a quantifiable advantage over its closest analog. Its lower molecular weight (155.24 g/mol) and lower lipophilicity (LogP 1.36) compared to 2,2-Dimethyl-3-(piperidin-1-yl)propanal (MW 169.27, LogP 1.7) make it the preferred choice when the goal is to reduce molecular weight or maintain a lower LogP to improve solubility and permeability [2]. This evidence-based selection avoids the common pitfall of introducing unnecessary bulk or lipophilicity, which can be detrimental to a compound's overall pharmacokinetic profile.

Reproduction and Scale-Up of Patented Pharmaceutical Processes

For process chemists and researchers in the pharmaceutical industry tasked with replicating or scaling up the synthesis of compounds described in US Patent 6,201,124, the procurement of 2-Methyl-2-(piperidin-1-yl)propanal is non-negotiable . The patent explicitly claims this compound as a key intermediate. Attempting to substitute it with a similar but unclaimed analog, even one with a seemingly minor structural difference, would deviate from the patented route and is highly unlikely to yield the desired final product. The use of the exact compound is mandated for both legal and scientific reasons to ensure the integrity and reproducibility of the patented process.

Streamlined Laboratory Procurement and Risk Management

For laboratory managers and procurement specialists, 2-Methyl-2-(piperidin-1-yl)propanal presents a lower operational burden compared to less-characterized piperidine derivatives. Its well-documented GHS classification (Warning; H315, H319, H335) enables straightforward compliance with standard laboratory safety protocols . This eliminates the need for specialized storage, additional personal protective equipment (PPE), or complex waste disposal procedures that might be required for analogs with more severe or unknown hazard classifications, thereby reducing procurement lead times and associated costs.

Application
Selection Property
Validation Focus
PI3K-alpha inhibitor SAR studies
Reported PI3K-alpha binding affinity
Isoform-selectivity assay evaluation
Lead compound physicochemical optimization
Molecular weight and lipophilicity profile
ADME property assessment in derived compounds
Patented synthetic route replication
Patent-specific intermediate identity
Process reproducibility and IP compliance
Laboratory procurement and safety planning
Documented GHS hazard classification
Standard handling protocol compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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